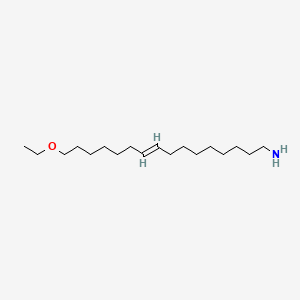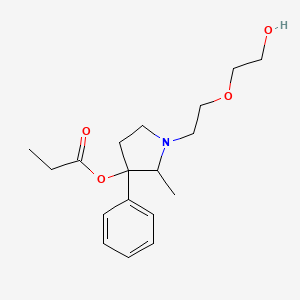
Molybdenum--nickel (6/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molybdenum–nickel (6/1) is a compound consisting of molybdenum and nickel in a 6:1 ratio. This compound is known for its unique properties and applications in various fields, including catalysis, metallurgy, and materials science. The combination of molybdenum and nickel results in a material that exhibits excellent mechanical strength, thermal stability, and resistance to corrosion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of molybdenum–nickel (6/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of molybdenum and nickel salts, followed by reduction in a hydrogen atmosphere. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of molybdenum–nickel (6/1) often involves the use of high-temperature furnaces and specialized equipment to maintain the necessary reaction conditions. The process may include steps such as roasting, reduction, and sintering to achieve the final product. The use of advanced techniques such as plasma spraying can also enhance the properties of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Molybdenum–nickel (6/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions may occur with halogens, resulting in the formation of molybdenum and nickel halides.
Major Products Formed
The major products formed from these reactions include molybdenum trioxide, nickel oxide, and various halides, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Molybdenum–nickel (6/1) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of molybdenum–nickel (6/1) involves its interaction with various molecular targets and pathways. In catalysis, the compound’s high surface area and active sites facilitate the adsorption and transformation of reactants. The synergistic effect of molybdenum and nickel enhances the catalytic activity, making it an effective catalyst for hydrogen evolution reactions . In biological applications, the compound’s ability to generate reactive oxygen species contributes to its antibacterial properties .
Comparaison Avec Des Composés Similaires
Molybdenum–nickel (6/1) can be compared with other similar compounds, such as:
Molybdenum–cobalt: Similar in catalytic properties but with different electronic and structural characteristics.
Nickel–tungsten: Exhibits higher thermal stability but may have different catalytic activities.
Molybdenum–tungsten: Shares similar refractory properties but differs in specific applications and performance
The uniqueness of molybdenum–nickel (6/1) lies in its combination of mechanical strength, thermal stability, and catalytic efficiency, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
73855-99-9 |
|---|---|
Formule moléculaire |
Mo6Ni |
Poids moléculaire |
634.4 g/mol |
Nom IUPAC |
molybdenum;nickel |
InChI |
InChI=1S/6Mo.Ni |
Clé InChI |
GBTIOOALZVXMIA-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


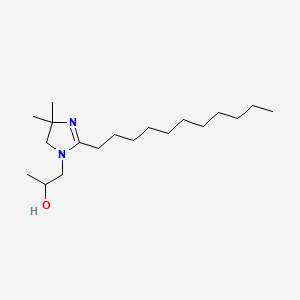
![2-Amino-6-[(1S)-1,2-dihydroxyethyl]pteridin-4(1H)-one](/img/structure/B14459192.png)
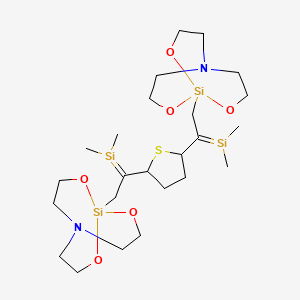
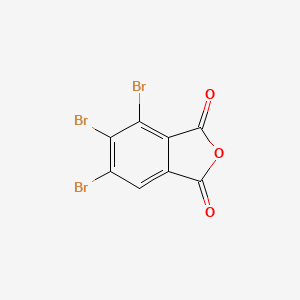
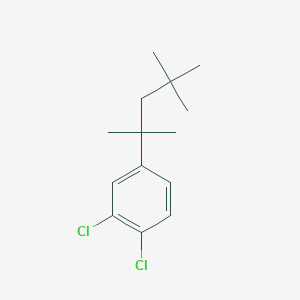


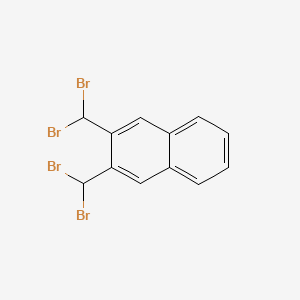
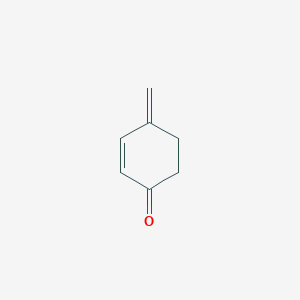
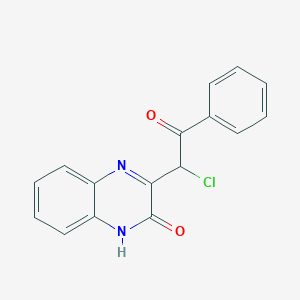
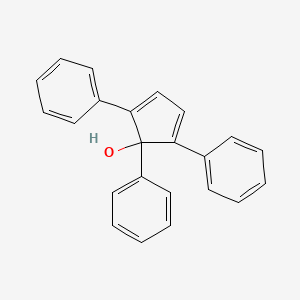
![(2S)-2,6-diaminohexanoic acid;(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14459246.png)
